HDL Cholesterol Elevation: Class-Level Activity Benchmarked Against Patent-Exemplified N1-Ethyl-N3-naphthyl Regioisomer
The patent family encompassing US5783707 and US5554607 establishes that 2-thioxoimidazolidin-4-one derivatives elevate HDL cholesterol in male Sprague-Dawley rats fed a 1.0% cholesterol/0.25% cholic acid diet over 8 days at 100 mg/kg/day oral administration [1]. The closest structurally characterized comparator within this patent is 1-ethyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one (Example 8), which produced a 65% increase in HDL cholesterol [1]. The target compound differs from Example 8 in two structural features: (i) the isobutyl group resides at C5 (rather than ethyl at N1), and (ii) the naphthalene is attached at the 1-position (rather than the 2-position) on N3. Within the broader series, the identity of R1 and R substituents modulated HDL elevation from 26% (Example 6) to 265% (Example 5), demonstrating that even subtle structural modifications produce large-magnitude changes in pharmacological output [1]. No direct head-to-head HDL data for the target compound versus Example 8 exists in the public domain; the 65% value for Example 8 serves as the most relevant structural benchmark, and the 26–265% range illustrates the sensitivity of the assay to structural variation.
| Evidence Dimension | HDL cholesterol elevation in Sprague-Dawley rat model |
|---|---|
| Target Compound Data | No direct experimental data publicly available for this specific compound; activity is inferred from 2-thioxoimidazolidin-4-one class activity range of 26–265% HDL increase. |
| Comparator Or Baseline | 1-Ethyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one (Patent Example 8): 65% HDL increase at 100 mg/kg/day × 8 days. Class range (Examples 1–12): 26–265% HDL increase. |
| Quantified Difference | Class activity range spans approximately 10-fold (26% to 265%). The structural distance between the target compound and Example 8 precludes direct quantitative extrapolation; however, the magnitude of variation observed across the series demonstrates that substitution pattern is a dominant determinant of HDL-elevating potency. |
| Conditions | Male Sprague-Dawley rats (200–225 g), Purina Rodent Chow supplemented with 0.25% cholic acid and 1.0% cholesterol, 8-day treatment, 100 mg/kg/day oral dose. HDL cholesterol determined by FPLC separation with online cholesterol detection. |
Why This Matters
The demonstrated sensitivity of HDL-elevating activity to substituent identity within this scaffold class means that the target compound's unique C5-isobutyl/N3-naphthalen-1-yl substitution pattern cannot be assumed to produce activity equivalent to any single patent-exemplified analog, making procurement of the exact compound essential for reproducible research.
- [1] Elokdah, H.M., Chai, S.-Y., Sulkowski, T.S., Strike, D.P. 2-Thioxo-imidazolidin-4-one derivatives. United States Patent US5783707, issued July 21, 1998. Table I and experimental procedure for HDL cholesterol determination. View Source
